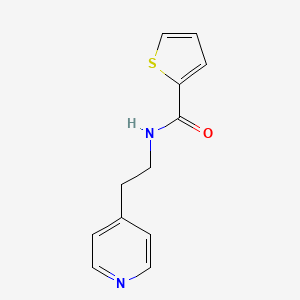

N-(2-pyridin-4-ylethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-pyridin-4-ylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-12(11-2-1-9-16-11)14-8-5-10-3-6-13-7-4-10/h1-4,6-7,9H,5,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCCFXMBXQMKQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridin-4-ylethyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 2-(4-pyridyl)ethylamine. This reaction can be carried out under various conditions, including the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-4-ylethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-pyridin-4-ylethyl)thiophene-2-carboxamide involves multiple steps, typically starting from thiophene derivatives and pyridine-based compounds. Various methods have been reported, including:

- Refluxing thiophene with pyridine derivatives in the presence of coupling agents.

- Using metal catalysts to enhance reaction efficiency and yield.

Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

This compound exhibits a range of biological activities, making it a compound of interest in pharmacological research:

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have shown its effectiveness comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential

The compound has also been evaluated for anticancer properties. Its derivatives have shown promising results in inhibiting tumor growth in vitro, suggesting potential applications in cancer therapy .

Antioxidant Activity

Recent studies indicate that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Industrial Applications

Beyond its pharmaceutical potential, this compound has implications in various industrial sectors:

Dyes and Pigments

Due to its vibrant color properties, this compound can be utilized in the production of dyes for textiles and plastics .

Photovoltaics

Research into organic semiconductors has highlighted the potential use of thiophene derivatives in photovoltaic applications due to their electronic properties .

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of N-(2-pyridin-4-ylethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold Variations

- KuSaSch100/101 (Thieno[2,3-b]pyridine-2-carboxamides): These compounds feature a fused thienopyridine core instead of a simple thiophene-pyridine linkage.

- N-(2-Nitrophenyl)thiophene-2-carboxamide: Substitutes the pyridin-4-ylethyl group with a nitro-substituted phenyl ring. The nitro group introduces strong electron-withdrawing effects, altering electronic properties and bioactivity (e.g., genotoxicity reported in similar derivatives) .

- N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Analogues : Positional isomerism (pyridin-2-yl vs. pyridin-4-ylethyl) and methyl substitution influence steric and electronic profiles, impacting antibacterial efficacy .

Functional Group Modifications

- Thiomorpholine Derivatives (e.g., Compound 8j) : Incorporation of thiomorpholine (a sulfur-containing heterocycle) enhances hydrogen-bonding and polar interactions, as evidenced by IR peaks at 1690 cm⁻¹ (C=O) and 684 cm⁻¹ (C-S-C) .

- Thiourea Derivatives (e.g., 1b–1c): Replacement of the carboxamide with a thiourea group introduces additional hydrogen-bond donors, improving antifungal activity via interactions with fungal enzymes .

Physicochemical Properties

- Thermal Stability : KuSaSch100/101 exhibit melting points <250°C, typical for carboxamides with flexible substituents . In contrast, N-(2-nitrophenyl)thiophene-2-carboxamide has a higher m.p. (397 K) due to nitro group-induced crystallinity .

- Solubility : Pyridine-containing derivatives (e.g., N-(4-methylpyridin-2-yl) analogues) show moderate aqueous solubility, whereas thiomorpholine derivatives may exhibit improved solubility due to polar S-atoms .

Biological Activity

N-(2-pyridin-4-ylethyl)thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a thiophene ring fused with a pyridine moiety. This unique structure contributes to its biological activity, as compounds containing thiophene rings are known for their diverse pharmacological properties.

The mechanism of action for this compound involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it has been shown to affect bacterial β-lactamase enzymes, which are critical in antibiotic resistance mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study focusing on its analogues demonstrated significant efficacy against extended-spectrum beta-lactamase (ESBL) producing strains of Escherichia coli (E. coli) ST131. The synthesized compounds were evaluated for their antibacterial activity using various methods:

| Compound | Minimum Inhibitory Concentration (MIC) | Binding Affinity (kcal/mol) |

|---|---|---|

| 4a | 0.5 µg/mL | -9.5 |

| 4c | 0.75 µg/mL | -8.7 |

The results indicated that compounds 4a and 4c displayed the highest activity, demonstrating strong interactions with the β-lactamase enzyme's active site .

Case Studies

- Antibacterial Efficacy Against ESBL-Producing E. coli :

-

Molecular Docking Studies :

- Molecular docking analyses revealed that the binding interactions of the compounds with the β-lactamase enzyme were primarily through hydrogen bonding and hydrophobic interactions.

- The docking studies suggested that structural modifications could enhance binding affinity and activity against resistant bacterial strains .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its potential anticancer effects. Compounds derived from this scaffold have shown cytotoxic activity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| A431 | 1.98 | Doxorubicin |

| HT29 | 1.61 | Doxorubicin |

These findings suggest that modifications to the thiophene structure can lead to increased cytotoxicity in cancer cells .

Q & A

Q. What synthetic routes are commonly employed for preparing N-(2-pyridin-4-ylethyl)thiophene-2-carboxamide and its analogs?

A standard approach involves coupling thiophene-2-carbonyl chloride with substituted amines. For example, refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile yields N-(2-nitrophenyl)thiophene-2-carboxamide . Optimization includes solvent selection (e.g., acetonitrile for solubility), stoichiometric ratios, and reflux duration (typically 1–4 hours). Post-synthesis, crystallization is achieved via solvent evaporation or slow cooling. For pyridinyl-ethylamine derivatives, similar coupling strategies apply, with purification via column chromatography or recrystallization .

Q. How are thiophene carboxamide derivatives characterized to confirm structural integrity?

Comprehensive characterization includes:

- NMR spectroscopy : Assign peaks for aromatic protons (δ 6.5–8.5 ppm for thiophene/pyridine) and amide NH (δ ~8–10 ppm).

- IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental analysis : Match calculated and observed C, H, N, S percentages (deviation <0.4%). For novel compounds, microanalysis and X-ray crystallography (e.g., SHELXL refinement) resolve bond lengths and angles .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Common assays include:

- Enzyme inhibition : Cholinesterase (AChE/BChE) inhibition via Ellman’s method, with IC₅₀ calculations .

- Antimicrobial activity : Broth microdilution (MIC determination against bacterial/fungal strains).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) . Positive controls (e.g., donepezil for AChE) and dose-response curves (1–100 μM) ensure reliability.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of thiophene carboxamide derivatives?

Systematic SAR involves:

- Substituent variation : Modify pyridine/ethyl groups to alter lipophilicity (logP) and hydrogen-bonding capacity. For example, electron-withdrawing groups on pyridine enhance UT receptor binding affinity .

- Bioisosteric replacement : Replace thiophene with furan or benzene rings to assess potency changes .

- Conformational analysis : Use X-ray crystallography (dihedral angles between thiophene and pyridine: 8–14°) or DFT calculations to correlate geometry with activity .

- Metallocomplex formation : Synthesize Co(II)/Cu(II) complexes to study enhanced antioxidant or antitumor effects .

Q. What computational strategies resolve contradictions in experimental data (e.g., binding vs. activity)?

- Molecular docking : Screen against target proteins (e.g., cholinesterases) using AutoDock Vina. Prioritize poses with hydrogen bonds to catalytic triads (e.g., Ser203 in AChE) .

- MD simulations : Assess stability of ligand-receptor complexes (20–100 ns trajectories; RMSD <2 Å).

- QSAR modeling : Use descriptors (e.g., HOMO/LUMO, polar surface area) to predict IC₅₀ values and validate with experimental data . Discrepancies may arise from off-target effects, which require proteome-wide docking or transcriptomic analysis.

Q. How does crystallographic data clarify molecular conformation and supramolecular interactions?

Single-crystal X-ray diffraction reveals:

- Dihedral angles : Between thiophene and pyridine rings (e.g., 8.5–13.5°), influencing π-π stacking and planarity .

- Hydrogen bonding : Weak C–H⋯O/S interactions (2.5–3.2 Å) stabilize crystal packing, absent in solution .

- Torsional flexibility : Ethyl linker conformations (gauche/anti) affect binding pocket accessibility. SHELXL refinement (R-factor <0.05) and Hirshfeld surface analysis quantify interaction contributions .

Q. What strategies validate the mechanism of action in autophagy or kinase inhibition studies?

- Western blotting : Monitor autophagy markers (LC3-II accumulation, p62 degradation) .

- Kinase assays : Measure ULK1 inhibition via ADP-Glo™ (IC₅₀ <100 nM) .

- CRISPR/Cas9 knockouts : Confirm target specificity (e.g., ULK1−/− cells show rescue phenotypes) .

- Metabolic profiling : LC-MS/MS quantifies metabolite shifts (e.g., ATP/AMP ratios) during autophagy arrest .

Methodological Tables

Table 1. Key Crystallographic Parameters for Thiophene Carboxamides

| Parameter | N-(2-nitrophenyl)thiophene-2-carboxamide | N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |

|---|---|---|

| Space group | P2₁/c | P-1 |

| Dihedral angle (thiophene-pyridine) | 13.53° (A), 8.50° (B) | 7.2° |

| C–H⋯O interactions | 2.8–3.1 Å | 2.9–3.0 Å |

| R-factor | 0.043 | 0.052 |

Table 2. In Vitro Bioactivity of Selected Analogs

| Compound | AChE IC₅₀ (μM) | UT Receptor IC₅₀ (nM) | Antitumor Activity (HepG2, % inhibition) |

|---|---|---|---|

| Parent carboxamide | 12.3 ± 1.2 | 850 ± 45 | 62 ± 4 |

| 5-Fluoro derivative | 8.7 ± 0.9 | 320 ± 28 | 78 ± 5 |

| Co(II) complex | N/A | N/A | 89 ± 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.